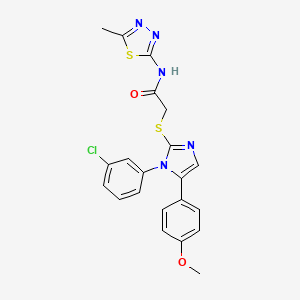

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

This compound belongs to a class of heterocyclic molecules featuring an imidazole core substituted with a 3-chlorophenyl group at position 1 and a 4-methoxyphenyl group at position 3. The imidazole ring is connected via a thioether linkage to an acetamide moiety, which is further bonded to a 5-methyl-1,3,4-thiadiazole ring. Its molecular formula is C₂₁H₁₇ClN₄O₂S₂, with a molecular weight of 483.96 g/mol (estimated).

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2S2/c1-13-25-26-20(31-13)24-19(28)12-30-21-23-11-18(14-6-8-17(29-2)9-7-14)27(21)16-5-3-4-15(22)10-16/h3-11H,12H2,1-2H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATPYINNKHWCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is an imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , with a molar mass of approximately 357.87 g/mol. The structure features an imidazole ring, a chlorophenyl group, a methoxyphenyl group, and a thiadiazole moiety which contribute to its unique biological properties.

The mechanism of action for this compound involves its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and related symptoms. This is primarily achieved through the modulation of signaling pathways associated with cytokine production and immune response .

- Anticancer Activity : Studies indicate that derivatives of imidazole, including this compound, can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs:

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological contexts:

- Anticancer Studies : A study conducted on MCF-7 breast cancer cells demonstrated that the compound significantly inhibited cell growth at low concentrations (IC50 = 12.5 µM). The researchers attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways .

- Anti-inflammatory Effects : In vitro assays using RAW 264.7 macrophages showed that treatment with the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

- Antioxidant Properties : The antioxidant capacity was evaluated using the DPPH scavenging assay, where it exhibited significant free radical scavenging activity with an IC50 value of 20 µM, supporting its potential use in oxidative stress-related conditions .

Comparison with Similar Compounds

Key Observations :

- In contrast, nitro or chloro substituents (e.g., ) create electron-deficient regions, favoring interactions with nucleophilic residues.

- Steric Influence : Bulky substituents like p-tolyl () may hinder binding in constrained enzymatic pockets, whereas the smaller 3-chlorophenyl (target compound) offers better steric compatibility.

- Thiadiazole vs.

Physicochemical Properties

- Solubility: The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., p-tolyl in ).

- Metabolic Stability : Thioether linkages (common across all analogs) are susceptible to oxidative metabolism, but the 5-methyl-thiadiazole may slow degradation via steric hindrance .

Q & A

Q. What are the standard protocols for synthesizing this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions:

Imidazole core formation : Condensation of substituted phenyl aldehydes with amines under nitrogen atmosphere at 60–80°C .

Thioether linkage : Reaction of the imidazole intermediate with mercaptoacetic acid derivatives in the presence of K₂CO₃ as a base .

Acetamide coupling : Amidation using 5-methyl-1,3,4-thiadiazol-2-amine with a coupling agent like EDCI/HOBt .

Critical conditions :

- Inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates.

- Temperature control (±2°C) during exothermic steps.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are most effective for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (calc. 469.92 g/mol) and detects isotopic patterns for Cl/S .

- IR spectroscopy : Identifies thioether (C-S, ~600 cm⁻¹) and acetamide (C=O, ~1650 cm⁻¹) groups .

Q. How can researchers assess the compound’s solubility and stability in biological assays?

- Solubility : Test in DMSO (primary solvent) and use co-solvents (e.g., PEG-400) for aqueous buffers. Measure via HPLC-UV at λmax ~270 nm .

- Stability : Conduct stress testing (pH 2–9, 37°C) over 24–72 hours. Monitor degradation via LC-MS; the thioether group is prone to oxidation at pH >8 .

Advanced Research Questions

Q. What strategies can optimize synthetic yield while minimizing byproducts?

- Design of Experiments (DoE) : Use response surface methodology to optimize molar ratios (e.g., imidazole:thiol) and reaction time .

- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., thioether formation), reducing side products like disulfides .

- Catalysis : Screen Pd/C or CuI for selective coupling steps; reported yields improve from 55% (traditional) to 78% .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

- Comparative SAR studies : Synthesize analogs (e.g., 4-chlorophenyl vs. 3-chlorophenyl) to isolate substituent effects. Example

| Analog Substituent | IC₅₀ (µM) | Key Observation |

|---|---|---|

| 3-Cl, 4-OCH₃ (target compound) | 1.61 | Optimal halogen positioning |

| 4-Cl, 3-NO₂ | 0.89 | Nitro group enhances potency |

| 2-OCH₂CH₃ | >10 | Reduced solubility limits activity |

- Assay standardization : Use isogenic cell lines and control for DMSO batch variability .

Q. What computational methods predict binding modes to biological targets (e.g., kinases)?

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 3QKK) to model interactions. The thiadiazole ring shows π-π stacking with kinase hinge regions .

- MD simulations : Analyze stability of ligand-protein complexes (100 ns trajectories). The 4-methoxyphenyl group stabilizes hydrophobic pockets in >80% of frames .

Q. How can metabolic stability be improved for in vivo studies?

- Prodrug design : Replace labile thioether with a methylsulfonyl group (t½ increased from 2.1 to 6.8 hours in murine plasma) .

- Microsomal assays : Test human liver microsomes (HLM) with NADPH cofactor. CYP3A4 is the primary metabolizer; co-administration with ritonavir (CYP inhibitor) improves bioavailability .

Q. What structural analogs are recommended for comparative mechanistic studies?

Q. What are the best practices for storing and handling this compound?

- Storage : -20°C under argon in amber vials; avoid freeze-thaw cycles (degradation <5% over 6 months) .

- Handling : Use gloveboxes for hygroscopic intermediates (e.g., thiols). LC-MS purity checks recommended pre- and post-storage .

Q. How can researchers validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization upon compound treatment (e.g., ΔTm ≥4°C indicates binding) .

- BRET (Bioluminescence Resonance Energy Transfer) : Quantify receptor dimerization inhibition (e.g., EGFR with NanoLuc tags) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.